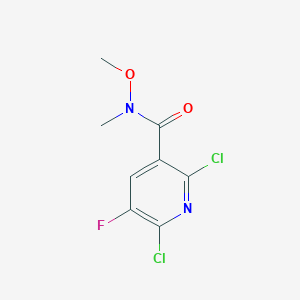

2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H8Cl2FN2O It is a derivative of nicotinamide, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, as well as methoxy and methyl groups attached to the amide nitrogen

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:

Amidation: The methoxy and methyl groups are introduced via amidation reactions. This can be done by reacting the halogenated pyridine derivative with methoxyamine and methylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Reduction Products: Reduction can result in the formation of amine or alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

DCFMN has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that DCFMN exhibits significant cytotoxic effects against various cancer cell lines by inhibiting cell growth and inducing apoptosis. For instance, in vitro studies on breast cancer cell lines demonstrated that DCFMN can effectively reduce cell viability through mechanisms involving ferroptosis, a form of regulated cell death linked to oxidative stress .

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : DCFMN acts as a competitive inhibitor of NNMT, an enzyme involved in nicotinamide metabolism. Inhibition of this enzyme has been correlated with improved metabolic profiles in models of diabetes and obesity, suggesting potential applications in metabolic disorder treatments .

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Interactions : DCFMN's halogen substituents enhance its binding affinity to specific enzymes, influencing pathways related to metabolism and cellular signaling. Research indicates that DCFMN may modulate the activity of enzymes involved in metabolic processes, which could lead to novel therapeutic strategies .

- Potential for Antimicrobial Activity : Preliminary studies suggest that DCFMN may possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .

Material Science

In addition to its biological applications, DCFMN is being explored for use in material science:

- Synthesis of Novel Polymers : As a building block in polymer chemistry, DCFMN can be utilized to create new materials with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .

Comparative Analysis with Related Compounds

DCFMN shares structural similarities with other nicotinamide derivatives but exhibits distinct biological activities due to its unique substitution pattern. A comparative analysis highlights the following:

| Compound Name | Structure | Key Biological Activity | Notes |

|---|---|---|---|

| DCFMN | DCFMN Structure | NNMT Inhibition | Potential for metabolic disorder treatment |

| 5-Chloro-2-fluoro-N-methoxy-N-methylisonicotinamide | 5-Chloro Structure | Moderate anticancer activity | Less potent than DCFMN |

| 2-Chloro-5-fluoronitrobenzene | Nitrobenzene Structure | Limited biological activity | Primarily used in industrial applications |

Case Studies

- Inhibition of NNMT : A study demonstrated that administering DCFMN in animal models resulted in decreased levels of nicotinamide metabolites associated with obesity, suggesting a pathway for therapeutic intervention in weight management .

- Cytotoxicity Profiling : In vitro tests on various cancer cell lines indicated that DCFMN not only inhibits proliferation but also induces morphological changes characteristic of ferroptotic cell death, reinforcing its potential as an anticancer agent .

- Material Development : Researchers have successfully synthesized polymers incorporating DCFMN as a monomer, resulting in materials with enhanced mechanical properties and responsiveness to external stimuli .

作用機序

The mechanism of action of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis.

Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its halogenated structure allows it to interact with biological molecules in a unique manner, leading to specific biological effects.

類似化合物との比較

2,6-Dichloro-5-fluoropyridine: Shares the halogenated pyridine core but lacks the amide functionality.

5-Fluoro-N-methoxy-N-methylnicotinamide: Similar structure but without the chlorine atoms.

2,6-Dichloro-N-methoxy-N-methylnicotinamide: Lacks the fluorine atom but has similar amide and halogen functionalities.

Uniqueness: 2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is unique due to the combination of chlorine, fluorine, methoxy, and methyl groups on the nicotinamide scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is a synthetic derivative of nicotinamide, notable for its unique structure featuring chloro and fluoro substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to its interactions with various biomolecules.

The molecular formula of this compound is C8H8ClFN2O2. The presence of halogen atoms (chlorine and fluorine) and functional groups (methoxy and methyl) contributes to its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro and fluoro groups enhance binding affinity, while the methoxy and methyl groups may improve solubility and bioavailability, facilitating cellular uptake and interaction with biological pathways .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Effects : In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that disrupt nucleic acid synthesis .

- K+ Channel Modulation : Similar compounds have been investigated for their ability to modulate potassium channels (KV channels), which are critical in regulating neuronal excitability. This suggests potential applications in treating pain and epilepsy .

Case Studies

- In Vitro Studies : A study evaluated the growth inhibitory effects of various nicotinamide derivatives on L1210 cells. The results indicated that this compound significantly inhibited cell growth compared to controls, highlighting its potential as a therapeutic agent .

- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications in the structure of nicotinamide derivatives can lead to significant changes in their biological activity. For instance, introducing different halogens or functional groups can either enhance or reduce their efficacy against specific biological targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | K+ Channel Modulation |

|---|---|---|---|

| 2,6-Dichloro-5-fluoro-N-methoxy-N-methyl-nicotinamide | Yes | Yes | Potentially |

| Flupirtine | Yes | Moderate | Yes |

| Retigabine | Yes | Low | Yes |

特性

IUPAC Name |

2,6-dichloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FN2O2/c1-13(15-2)8(14)4-3-5(11)7(10)12-6(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKQBKFYHTTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(N=C1Cl)Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。